molecular formula C25H22N8O5S B15145240 4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol

4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol

Cat. No.: B15145240
M. Wt: 546.6 g/mol
InChI Key: IVOMZNMWVCWDBF-UHFFFAOYSA-N
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Description

4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is a complex organic compound that combines the structural features of 4-hydroxybenzenesulfonic acid and a quinoline-triazolopyrazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxybenzenesulfonic acid typically involves the sulfonation of phenol with concentrated sulfuric acid. The reaction is carried out by heating phenol with sulfuric acid at elevated temperatures, resulting in the formation of 4-hydroxybenzenesulfonic acid .

For the synthesis of the quinoline-triazolopyrazine derivative, a multi-step process is employed.

Industrial Production Methods

Industrial production of 4-hydroxybenzenesulfonic acid involves the continuous sulfonation of phenol using sulfuric acid in a controlled reactor system. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-hydroxybenzenesulfonic acid and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxybenzenesulfonic acid derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The quinoline-triazolopyrazine moiety is known to interact with DNA and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonic acid and quinoline-triazolopyrazine moieties allows for diverse applications and interactions in various fields .

Properties

Molecular Formula

C25H22N8O5S

Molecular Weight

546.6 g/mol

IUPAC Name

4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol

InChI

InChI=1S/C19H16N8O.C6H6O4S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;7-5-1-3-6(4-2-5)11(8,9)10/h1-5,8-10,12,28H,6-7,11H2;1-4,7H,(H,8,9,10)

InChI Key

IVOMZNMWVCWDBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1.C1=CC(=CC=C1O)S(=O)(=O)O

Origin of Product

United States

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